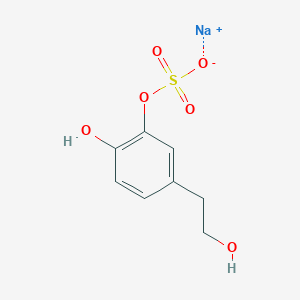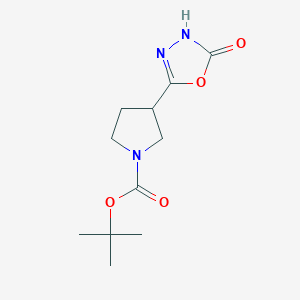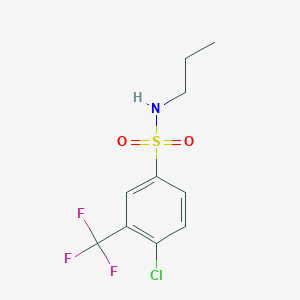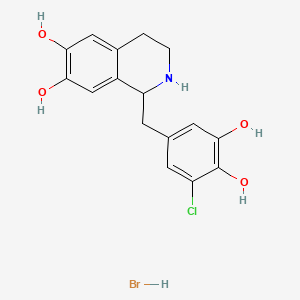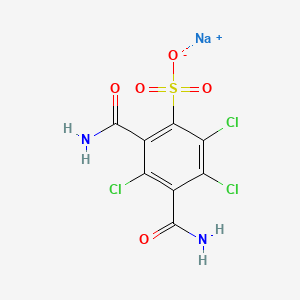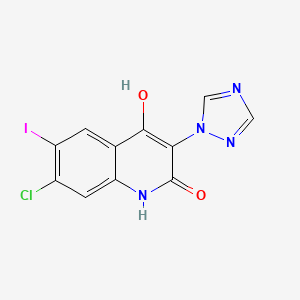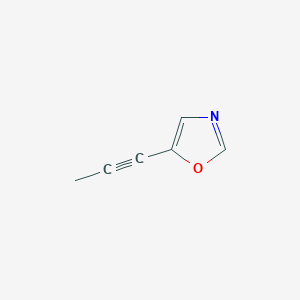
5-Prop-1-ynyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Prop-1-ynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the prop-1-ynyl group at the 5-position of the oxazole ring adds unique chemical properties, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing oxazole derivatives, including 5-Prop-1-ynyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethyl isocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Prop-1-ynyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The prop-1-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Prop-1-ynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Prop-1-ynyl-1,3-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family, lacking the prop-1-ynyl group.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms at different positions.
Oxadiazole: A related heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
5-Prop-1-ynyl-1,3-oxazole is unique due to the presence of the prop-1-ynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be suitable .
Propiedades
Fórmula molecular |
C6H5NO |
|---|---|
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
5-prop-1-ynyl-1,3-oxazole |
InChI |
InChI=1S/C6H5NO/c1-2-3-6-4-7-5-8-6/h4-5H,1H3 |
Clave InChI |
JRWRICWSQMQHMC-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



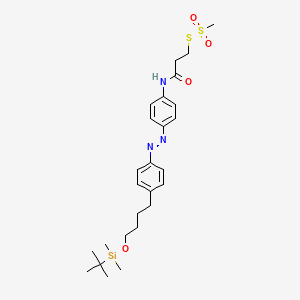
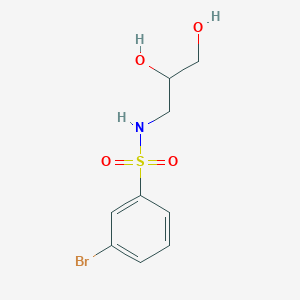
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)

